molecular formula C22H20F4N4O3S B12371160 Nav1.8-IN-9

Nav1.8-IN-9

Cat. No.: B12371160
M. Wt: 496.5 g/mol
InChI Key: XOUOWNMCEKWRFN-UHFFFAOYSA-N
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Description

Nav1.8-IN-9 is a small-molecule inhibitor targeting the voltage-gated sodium channel Nav1.8. This channel is predominantly expressed in peripheral nociceptors and plays a crucial role in pain transmission. This compound has garnered significant attention due to its potential as a non-opioid analgesic, offering a promising alternative for pain management without the risk of addiction associated with opioids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nav1.8-IN-9 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes:

    Formation of the Core Structure: This involves the use of specific starting materials and reagents to construct the core scaffold of the compound.

    Functional Group Modifications: Various functional groups are introduced or modified to enhance the compound’s activity and selectivity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Nav1.8-IN-9 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .

Scientific Research Applications

Nav1.8-IN-9 has a wide range of scientific research applications, including:

Mechanism of Action

Nav1.8-IN-9 exerts its effects by selectively inhibiting the Nav1.8 channel. This inhibition prevents the influx of sodium ions, thereby blocking the initiation and propagation of action potentials in nociceptive neurons. The molecular target of this compound is the voltage-sensing domain of the Nav1.8 channel, which is crucial for its activation and function .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H20F4N4O3S

Molecular Weight

496.5 g/mol

IUPAC Name

2-(4,4-difluoroazepan-1-yl)-6,7-difluoro-N-(3-sulfamoylphenyl)quinoline-3-carboxamide

InChI

InChI=1S/C22H20F4N4O3S/c23-17-10-13-9-16(21(31)28-14-3-1-4-15(11-14)34(27,32)33)20(29-19(13)12-18(17)24)30-7-2-5-22(25,26)6-8-30/h1,3-4,9-12H,2,5-8H2,(H,28,31)(H2,27,32,33)

InChI Key

XOUOWNMCEKWRFN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCN(C1)C2=C(C=C3C=C(C(=CC3=N2)F)F)C(=O)NC4=CC(=CC=C4)S(=O)(=O)N)(F)F

Origin of Product

United States

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